molecular formula C16H20N4O4S3 B2457246 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393572-75-3

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2457246
CAS No.: 393572-75-3
M. Wt: 428.54
InChI Key: GNPWHTHTJQBBTH-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholinosulfonyl group, a thiadiazole ring, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The morpholinosulfonyl group is then introduced via sulfonylation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides. The final step involves the coupling of the thiadiazole derivative with a benzamide precursor under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. Reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring and the propylthio group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzamide ring.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholinosulfonyl group and the thiadiazole ring are key to its binding affinity and specificity, allowing it to interact with a variety of biological targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholinosulfonyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
  • 4-(morpholinosulfonyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)benzamide
  • 4-(morpholinosulfonyl)-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

What sets 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide apart from similar compounds is its specific propylthio group, which can influence its chemical reactivity and biological activity. This unique feature can affect its binding properties and the types of reactions it undergoes, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S3/c1-2-11-25-16-19-18-15(26-16)17-14(21)12-3-5-13(6-4-12)27(22,23)20-7-9-24-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPWHTHTJQBBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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